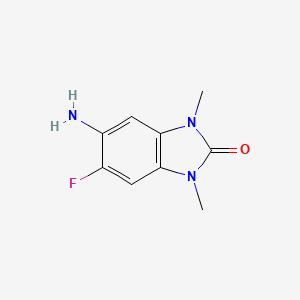

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of an amino group, a fluorine atom, and two methyl groups attached to the benzodiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzodiazole compounds .

Scientific Research Applications

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one include other benzodiazole derivatives with different substituents, such as:

- 5-amino-6-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 5-amino-6-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 5-amino-6-methyl-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties to the compound, such as increased stability and altered reactivity compared to its analogs. This makes it a valuable compound for various applications and studies.

Biological Activity

5-Amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 73778-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F N₂O |

| Molecular Weight | 166.15 g/mol |

| CAS Number | 73778-90-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound acts on various biological targets, primarily influencing neurochemical pathways and exhibiting anti-inflammatory properties.

Neurotransmitter Modulation

The compound has been shown to interact with serotonin receptors (5-HTR), particularly 5-HT1A and 5-HT7. In vitro studies demonstrated that it exhibits affinity towards these receptors, suggesting potential applications in treating mood disorders and anxiety .

Anti-inflammatory Activity

In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α. This activity was correlated with its structural features that allow for effective binding to target proteins involved in inflammatory pathways .

Antitumor Activity

Recent studies evaluated the antitumor effects of various derivatives of benzodiazole compounds, including our target compound. The results indicated promising activity against human lung cancer cell lines (A549, HCC827) with IC50 values indicating significant cytotoxicity. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

These values suggest that modifications in the chemical structure can enhance antitumor efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study comparing various derivatives, it was found to exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the amino group was crucial for this activity .

Case Studies

Case Study 1: Antidepressant Effects

A behavioral study assessed the antidepressant-like effects of the compound in rodent models. Results indicated that administration led to significant reductions in despair behavior in forced swim tests, supporting its potential as an antidepressant agent through serotonergic modulation .

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory properties of this compound using a mouse model of acute inflammation. The results showed a marked reduction in paw edema and histopathological evidence of reduced inflammation compared to control groups .

Properties

Molecular Formula |

C9H10FN3O |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

5-amino-6-fluoro-1,3-dimethylbenzimidazol-2-one |

InChI |

InChI=1S/C9H10FN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3 |

InChI Key |

YYWIVQHWEJGGMV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)F)N(C1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.